molecular formula C10H6ClN3 B1469645 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile CAS No. 1311280-34-8

2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile

Cat. No. B1469645
M. Wt: 203.63 g/mol
InChI Key: MPRIYZSQUVZBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile, also known as CCAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCAN is a yellowish powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.

Mechanism Of Action

The mechanism of action of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile is not fully understood. However, studies have shown that 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile induces apoptosis in cancer cells by activating the caspase pathway. 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.

Biochemical And Physiological Effects

2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to exhibit both biochemical and physiological effects. Biochemically, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. Physiologically, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile. One direction is to investigate its potential applications in the field of organic synthesis, particularly in the synthesis of novel materials with potential applications in optoelectronics and organic electronics. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile and its biochemical and physiological effects.
In conclusion, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile have been discussed in this paper. Further studies are needed to fully understand the potential of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile in various fields.

Scientific Research Applications

2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been extensively studied for its potential applications in various fields such as cancer research, materials science, and organic synthesis. In cancer research, 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has been shown to exhibit cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile has also been used as a building block in the synthesis of novel materials with potential applications in organic electronics and optoelectronics.

properties

IUPAC Name

2-[amino-(2-chlorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-4-2-1-3-8(9)10(14)7(5-12)6-13/h1-4H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRIYZSQUVZBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C(C#N)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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